molecular formula C25H20N4O3 B2894957 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207027-57-3

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2894957
CAS No.: 1207027-57-3
M. Wt: 424.46
InChI Key: KMQVBWFHTSGHNK-UHFFFAOYSA-N
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Description

The compound 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that features a quinazoline core substituted with a phenyl-oxadiazole moiety and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl-oxadiazole Moiety: The phenyl-oxadiazole group can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative, typically under dehydrating conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of phenylpropyl alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione has potential as a therapeutic agent. It may exhibit activity against certain types of cancer cells, bacteria, or viruses, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its structural features.

Mechanism of Action

The mechanism of action of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenyl-oxadiazole moiety may enhance binding affinity or specificity, while the phenylpropyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapeutics, share the quinazoline core but differ in their substituents.

    Oxadiazole Derivatives: Compounds such as oxadiazole-based antifungal agents, which have the oxadiazole ring but different substituents.

Uniqueness

The uniqueness of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione lies in its combination of the quinazoline core with both a phenyl-oxadiazole moiety and a phenylpropyl group. This specific arrangement of functional groups may confer unique biological activities and chemical properties not seen in other similar compounds.

Properties

CAS No.

1207027-57-3

Molecular Formula

C25H20N4O3

Molecular Weight

424.46

IUPAC Name

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c30-24-20-14-13-19(23-27-22(28-32-23)18-11-5-2-6-12-18)16-21(20)26-25(31)29(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,26,31)

InChI Key

KMQVBWFHTSGHNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

solubility

not available

Origin of Product

United States

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